molecular formula C12H24O B13269383 2-(4-Methylpentan-2-yl)cyclohexan-1-ol

2-(4-Methylpentan-2-yl)cyclohexan-1-ol

Cat. No.: B13269383
M. Wt: 184.32 g/mol
InChI Key: FGWKZWGTZBKZCA-UHFFFAOYSA-N
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Description

2-(4-Methylpentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpentan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 4-methylpentan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired alcohol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This method ensures high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpentan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpentan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-(4-methylpentan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H24O/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h9-13H,4-8H2,1-3H3

InChI Key

FGWKZWGTZBKZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1CCCCC1O

Origin of Product

United States

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